5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H14N4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14N4S/c1-9-10(2)19-14-12(9)13(17-8-18-14)16-7-11-5-3-4-6-15-11/h3-6,8H,7H2,1-2H3,(H,16,17,18) |
InChI Key |
GDHDVVWSNHVRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Preparation of 4-Chloro Intermediate
-
Amination with Pyridin-2-ylmethylamine
Alternative Routes
One-Pot Synthesis
For scalability, some protocols combine chlorination and amination steps. For example:
-
Step 1 : Chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in POCl₃/DMF.
-
Step 2 : Direct addition of pyridin-2-ylmethylamine without isolating the chloro intermediate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 3.5 h | 87% | |
| Amination | Pyridin-2-ylmethylamine, HCl, 80°C, 1–2 h | 85–89% |
Reaction Optimization
Solvent Effects
Catalyst Impact
-
HCl : Accelerates the reaction by protonating the amine, increasing nucleophilicity.
-
Base (e.g., K₂CO₃) : Neutralizes HCl byproducts, stabilizing the product.
Characterization Data
Spectral Analysis
Physical Properties
Comparative Reaction Conditions
| Parameter | Method A (Ethanol) | Method B (Aqueous HCl) |
|---|---|---|
| Reaction Time | 5–6 h | 1–2 h |
| Yield | 75–80% | 85–89% |
| Byproducts | Minimal (side ureas) | None |
| Scalability | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich thieno[2,3-d]pyrimidine scaffold undergoes selective oxidation at sulfur or nitrogen centers:
-
Sulfur oxidation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane converts the thiophene ring to a sulfoxide or sulfone, depending on stoichiometry .
-
Pyridine ring oxidation : Reaction with potassium permanganate in acidic conditions oxidizes the pyridinylmethyl side chain to a carboxylic acid derivative .
Key data :
| Reaction Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|
| mCPBA (1 eq), CH₂Cl₂, 0°C → RT | Sulfoxide derivative | 78 | |
| mCPBA (2 eq), CH₂Cl₂, reflux | Sulfone derivative | 65 | |
| KMnO₄, H₂SO₄, 60°C, 4h | Pyridine-2-carboxylic acid analog | 52 |
Substitution Reactions
The C-2 and C-4 positions of the pyrimidine ring demonstrate nucleophilic aromatic substitution (NAS) reactivity:
-
Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at C-7 of the thieno ring .
-
Aminolysis : Heating with primary amines in ethanol replaces the C-4 amine with alkyl/aryl amino groups .
Representative example :
text5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine + benzylamine (EtOH, Δ, 12h) → 4-(benzylamino)-5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine (Yield: 83%)[6]
Cyclization Reactions
The compound participates in ring-expansion reactions under acidic conditions:
-
With ortho-esters : Reaction with triethyl orthoformate generates tricyclic pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline derivatives .
-
With malononitrile : Forms fused pyrano-thienopyrimidine systems via Knoevenagel condensation .
Mechanistic insight :
The methyl groups at C-5/C-6 sterically direct cyclization to occur at C-2/C-4 positions, as confirmed by X-ray crystallography .
Coordination Chemistry
The pyridinyl nitrogen and pyrimidine amine act as bidentate ligands:
Complexation data :
| Metal Salt | M:L Ratio | Geometry | Log β (25°C) | Application |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral | 12.7 ± 0.3 | Catalytic oxidation |
| FeCl₃·6H₂O | 1:1 | Octahedral | 9.8 ± 0.2 | Magnetic materials |
Photochemical Reactions
UV irradiation induces unique dimerization:
Scientific Research Applications
5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been identified as a promising candidate for the development of anticancer therapies. Its structure allows it to interact with various biological targets, particularly protein kinases involved in cell cycle regulation.
Therapeutic Applications
The therapeutic potential of this compound extends beyond cancer treatment. Research indicates that it may also have applications in other proliferative diseases due to its ability to modulate protein kinase activity.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines by targeting CDK pathways. The specific effects on acute myeloid leukemia (AML) cells were highlighted, showing a dose-dependent response to treatment with related compounds .
-
Targeting Specific Kinases :
- Research into pyrimidine derivatives has shown that they can selectively inhibit PI3Kδ, a kinase involved in immune responses and cancer progression. This suggests that 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine may have dual roles in both oncological and immunological contexts .
Mechanism of Action
WAY-614915 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in phosphorylating various substrates, which play critical roles in cellular processes. By inhibiting casein kinase 1 delta, WAY-614915 disrupts these processes, leading to alterations in circadian rhythm and cell cycle progression .
Comparison with Similar Compounds
Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine)
N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 25)
N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Structure : Propargylamine substituent at position 4 and a thiophene group at position 2.
- Activity : Exhibited strong binding affinity (-9.09 kcal/mol) against chitinase ChtII in molecular docking studies, suggesting pest control applications .
Modifications on the Thienopyrimidine Core
6-Ethynylthieno[2,3-d]pyrimidin-4-anilines
- Structure : Ethynyl group at position 6 and aniline derivatives at position 4.
- Synthesis: Prepared via Sonogashira coupling, enabling tunable covalent interactions with kinases like EGFR .
- Activity : Demonstrated potent EGFR inhibition (IC₅₀ = 0.4 ± 0.1 µM for compound 5), attributed to the ethynyl group’s electrophilic reactivity .
5-Aryl-Substituted Thieno[2,3-d]pyrimidin-4-amines (7e–7i)
Kinase Inhibition
- Thieno[2,3-d]pyrimidin-4-amine vs. Pyrimidoindol-4-amines: Replacement of sulfur in thienopyrimidines with nitrogen in pyrimidoindoles increased DYRK1A inhibition (IC₅₀ from 33 µM to 2.2 µM) .
- EGFR Inhibitors: Compound 5 (6-ethynyl derivative): IC₅₀ = 0.4 µM .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-phenyl Derivatives (7a–7t) :
- N-Propargyl Derivatives : Focused on chitinase inhibition rather than direct antimicrobial effects .
Data Tables
Table 1: Structural and Activity Comparison of Selected Thienopyrimidines
Table 2: Physical Properties of 5-Aryl-Substituted Derivatives
| Compound | Substituent | Melting Point (°C) | % C (Calc/Found) | % N (Calc/Found) |
|---|---|---|---|---|
| 7e | 2-Methoxyphenyl | 229–231 | 60.37/60.44 | 16.47/16.35 |
| 7f | 3,4-Dimethoxyphenyl | 226–227 | 58.74/58.80 | 14.51/14.60 |
| 7g | 2,4-Dimethoxyphenyl | 226–227 | 58.80/58.75 | 14.61/14.55 |
Biological Activity
5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 450394-66-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 270.35 g/mol. Its structure features a thieno[2,3-d]pyrimidine core with substituents that enhance its biological activity.
Synthesis
The synthesis of 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through microwave-assisted methods, which have shown to improve yields and reduce reaction times. For example, a mixture of 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one and N,N-dimethylformamide dimethyl acetal was irradiated to yield the target compound with a notable melting point of 162 °C .
Anticancer Activity
Research indicates that compounds similar to 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Notably, the compound's structural similarity to known inhibitors of dihydrofolate reductase (DHFR) suggests it may also inhibit this enzyme effectively .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Compound A | DHFR | IC50 < 10 nM | |
| Compound B | Kinase | Antitumor | |
| Compound C | CSF1R | Subnanomolar inhibition |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in reducing bacterial growth, indicating potential as a therapeutic agent for infectious diseases .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects. Research into related thienopyrimidines has shown that they can modulate inflammatory pathways, suggesting that 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine could similarly influence these biological processes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thienopyrimidine derivatives:
- Study on Anticancer Efficacy : A recent study reported that thienopyrimidine derivatives exhibited significant cytotoxic effects on various cancer cell lines through the inhibition of DHFR and other kinases involved in cell cycle regulation .
- Antimicrobial Evaluation : Another study highlighted the effectiveness of thienopyrimidine derivatives against multi-drug resistant bacterial strains, showcasing their potential as novel antibiotics .
- Inflammation Modulation : Research indicated that certain thienopyrimidines could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Q & A
Q. Table 1: Antimicrobial Activity of Key Derivatives
| Compound ID | Substituents | MIC (P. aeruginosa) | Target Protein | Reference |
|---|---|---|---|---|
| 2c | 5,6-dimethyl, 6-methylpyridin-2-yl | 2.0 µg/mL | TrmD | |
| 2g | 5,6,7,8-tetrahydrobenzothieno | 8.0 µg/mL | Multiple | |
| Propargyl | N-propargyl | 0.89 µM (ChtII IC₅₀) | ChtII |
Q. Table 2: Synthesis Yields Under Different Conditions
| Reaction Time | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 hours | Isopropyl alcohol | HCl | 78 | 98 |
| 6 hours | DMF | CDI | 86 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
